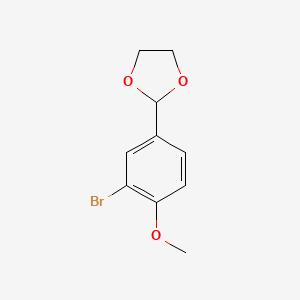
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene
Cat. No. B1612589
Key on ui cas rn:
223418-72-2
M. Wt: 259.1 g/mol
InChI Key: XLRNJAJBWGDUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946287B2
Procedure details


A mixture of 2-bromo-4-(1,3-dioxolan-2-yl)phenol (3a, 2.0 g, 8.2 mmol) and oven-dried potassium carbonate (2.7 g, 20.0) in dry acetone (20 mL) was stirred for 10 min. Dimethyl sulfate (0.9 mL, 10.0 mmol) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 18 h. Excess potassium carbonate was filtered off and washed with acetone (3×10 mL). Solvent was evaporated under reduced pressure and water (25 mL) was added. The mixture was extracted with chloroform (3×100 mL) and the organic phase was dried over Na2SO4 and evaporated under reduced pressure. The residue was column chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to afford compound 4b (1.9 g, 91% yield) as a colorless oil. Rf=0.51 (25% EtOAc-hexanes); 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=2.1 Hz, 1H), 7.33 (dd, J=8.4, 2.1 Hz, 1H), 6.83 (d, J=8.1 Hz, 1H), 5.68 (s, 1H), 4.02 (m, 4H), 3.84 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 156.3, 131.3, 126.8, 111.3, 102.6, 65.1, 56.1.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)[CH:5]=[CH:4][C:3]=1[OH:13].[C:14](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]2[O:9][CH2:10][CH2:11][O:12]2)[CH:5]=[CH:4][C:3]=1[O:13][CH3:14] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)C1OCCO1)O
|
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 18 h
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Excess potassium carbonate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone (3×10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was evaporated under reduced pressure and water (25 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel eluting with 20% ethyl acetate in hexanes
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1OC)C1OCCO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

